4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
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Overview
Description
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a compound that features a benzoic acid moiety linked to a 1,2,3-triazole ring via a methylene bridge. The 1,2,3-triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds similar to this compound exhibited significant HSP90α binding affinity . The mode of interaction between the compound and the binding sites of HSP90 involves hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways involving HSP90. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Inhibition of HSP90 leads to degradation of client proteins by the ubiquitin–proteasome pathway .
Result of Action
The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This can lead to anti-proliferative activities, particularly in certain cell lines .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid exhibits potent inhibitory activities against certain cancer cell lines . It interacts with enzymes and proteins, inducing apoptosis and inhibiting the proliferation of cancer cells . The nature of these interactions involves the compound binding to these biomolecules, disrupting their normal function .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, disrupting the normal function of these biomolecules and leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of Azide Precursor: The starting material, 4-bromomethylbenzoic acid, is converted to its corresponding azide via nucleophilic substitution using sodium azide.
Click Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Alcohol and sulfuric acid or hydrochloric acid.
Major Products
Nitration: Nitro-substituted benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Esterification: Benzoate esters.
Scientific Research Applications
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-substituted benzoic acid with similar chemical properties but different biological activities.
4-(1H-1,2,3-triazol-1-yl)benzamide: A related compound where the carboxylic acid group is replaced with an amide group, often used in the development of HSP90 inhibitors.
Uniqueness
4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is unique due to the presence of the methylene bridge linking the benzoic acid to the triazole ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and material science .
Properties
IUPAC Name |
4-(triazol-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDJARYUYLORJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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